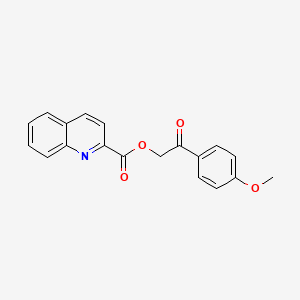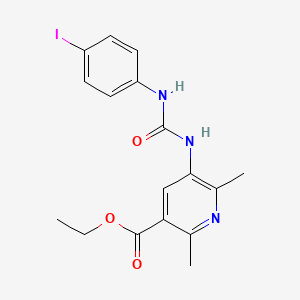
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinate core substituted with ethyl, iodophenyl, and ureido groups, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate typically involves multiple steps, starting with the preparation of the nicotinate core. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable precursor, followed by reduction to form the amine.
Ureido Formation: The ureido group is introduced by reacting the amine with an isocyanate or a similar reagent.
Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the iodophenyl group or the nicotinate core.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate exerts its effects is complex and involves multiple molecular targets and pathways. The iodophenyl group is known to interact with specific enzymes, potentially inhibiting their activity. The ureido group can form hydrogen bonds with target proteins, enhancing binding affinity. The nicotinate core may interact with cellular receptors, modulating various biological processes.
相似化合物的比较
Similar Compounds
4-(2-(3-(4-iodophenyl)ureido)ethyl)benzenesulfonamide: Shares the iodophenyl and ureido groups but differs in the core structure.
Isoxazole Derivatives: Similar in terms of heterocyclic structure but differ in functional groups and overall reactivity.
Uniqueness
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
属性
IUPAC Name |
ethyl 5-[(4-iodophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKPEMIAIGHIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

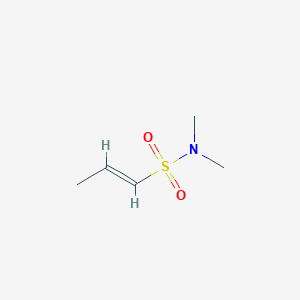
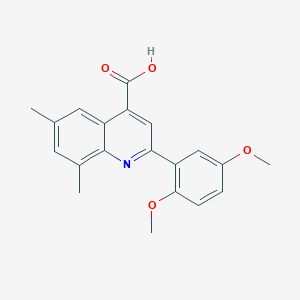
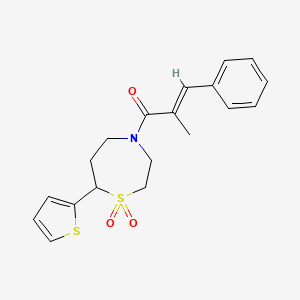
![4-Cyclopropyl-6-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2942055.png)
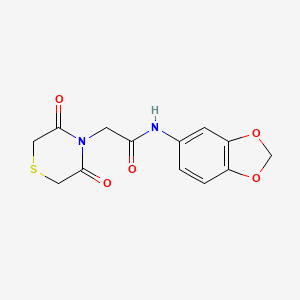
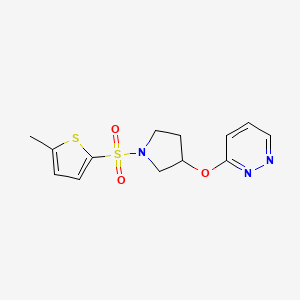
![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)
![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)
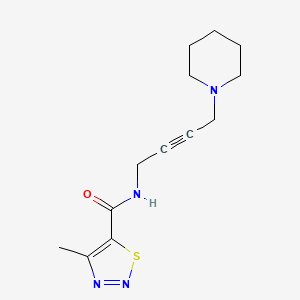
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2942066.png)
![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide](/img/structure/B2942070.png)
